molecular formula C7H16ClNO5 B8125568 Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl

Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl

Cat. No.: B8125568
M. Wt: 229.66 g/mol
InChI Key: ZHBLANRNRXZVRP-WVSZPMMDSA-N
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Description

Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl is a chemical compound with the molecular formula C7H16ClNO5 and a molecular weight of 229.66 g/mol . It is a derivative of glucose, where the hydroxyl group at the second position is replaced by an amino group, and the compound is further methylated and combined with hydrochloride. This compound is known for its hygroscopic nature and appears as a white to off-white solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl typically involves the methylation of 2-amino-2-deoxy-D-glucose. The reaction conditions often include the use of methanol as a solvent and hydrochloric acid to form the hydrochloride salt . The process involves the protection of hydroxyl groups, selective methylation, and subsequent deprotection steps to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, reduced amines, and various substituted glucopyranosides, depending on the reagents and conditions used .

Scientific Research Applications

Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The amino group allows it to form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and function . The compound can also act as a substrate or inhibitor in various biochemical pathways, affecting the overall metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl is unique due to its specific configuration and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various chemical and biological applications where these properties are advantageous .

Properties

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO5.ClH/c1-12-7-4(8)6(11)5(10)3(2-9)13-7;/h3-7,9-11H,2,8H2,1H3;1H/t3-,4-,5-,6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBLANRNRXZVRP-WVSZPMMDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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